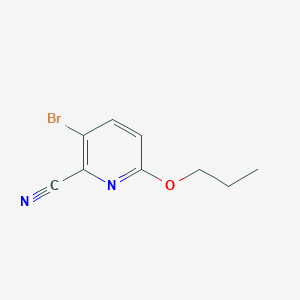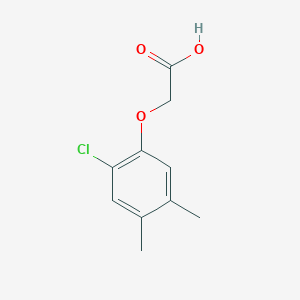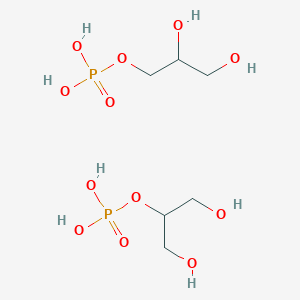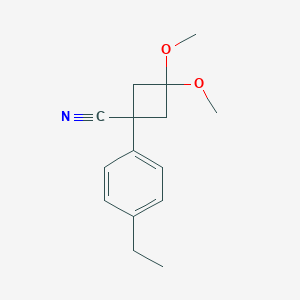![molecular formula C7H10ClN B13014949 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 2227206-44-0](/img/structure/B13014949.png)
1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride is a heterocyclic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its bicyclo[3.1.0]hexane ring system, which includes an ethynyl group and a nitrogen atom, making it a versatile building block for the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride typically involves cyclopropanation reactions. One common method is the rhodium-catalyzed cyclopropanation of alkenes with diazo compounds. This method allows for the formation of the bicyclic structure with high diastereoselectivity and yield . Another approach involves the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, which also provides high yields and diastereoselectivities .
Industrial Production Methods
Industrial production of this compound may involve scalable cyclopropanation reactions using transition metal catalysts. The process is optimized for high yield and purity, with minimal by-products. The reaction conditions are carefully controlled to ensure the desired stereochemistry and to avoid the formation of unwanted isomers.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted bicyclic compounds, ketones, aldehydes, and reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, including protease inhibitors and reuptake inhibitors for neurotransmitters.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways and affecting cellular responses .
Comparación Con Compuestos Similares
1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its bicyclic structure and the presence of an ethynyl group. Similar compounds include:
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure but may lack the ethynyl group.
1-Aryl-substituted 3-azabicyclo[3.1.0]hexanes: These compounds have aryl groups instead of the ethynyl group and are known for their biological activity as reuptake inhibitors.
Ficellomycin and azinomycins: These natural products contain similar bicyclic structures and exhibit biological activities against bacteria and tumors.
Propiedades
Número CAS |
2227206-44-0 |
|---|---|
Fórmula molecular |
C7H10ClN |
Peso molecular |
143.61 g/mol |
Nombre IUPAC |
1-ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C7H9N.ClH/c1-2-7-3-6(7)4-8-5-7;/h1,6,8H,3-5H2;1H |
Clave InChI |
YFCVZODUGSBUGT-UHFFFAOYSA-N |
SMILES canónico |
C#CC12CC1CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014866.png)

![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13014872.png)





![2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13014917.png)

![2-tert-butyl 5-methyl (1S,4R,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13014931.png)
![(S)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13014937.png)


